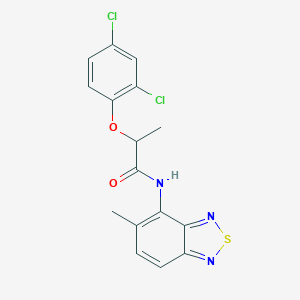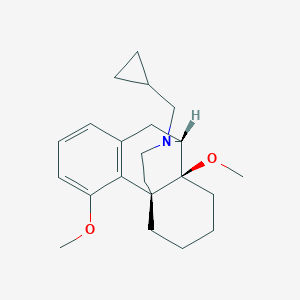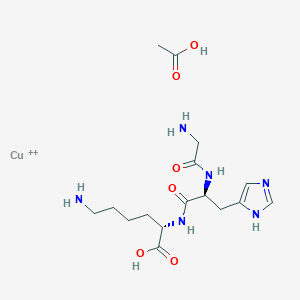![molecular formula C20H19N5O2S B237315 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237315.png)
4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and is known for its ability to interact with certain receptors in the body, leading to various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its ability to interact with certain receptors in the body. Specifically, this compound has been shown to bind to the CB1 and CB2 receptors, which are part of the endocannabinoid system. This interaction leads to various biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of inflammation, and the modulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide are diverse and depend on the specific application of the compound. Some of the most notable effects include the inhibition of cancer cell growth, the suppression of inflammation, and the modulation of neurotransmitter release in the brain. Additionally, this compound has been shown to have antioxidant and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide in lab experiments include its potential therapeutic properties and its ability to interact with specific receptors in the body. However, there are also limitations to using this compound, including its potential toxicity and the need for specialized expertise in organic chemistry to synthesize the compound.
Zukünftige Richtungen
There are many potential future directions for research involving 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide. Some of the most promising areas of research include further exploration of its potential as an anticancer agent, an antifungal agent, and an anti-inflammatory agent. Additionally, there is potential for this compound to be used in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas of medicine.
Synthesemethoden
The synthesis of 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves a multi-step process that requires expertise in organic chemistry. The compound is typically synthesized using a combination of chemical reactions, including condensation, cyclization, and substitution reactions. The exact synthesis method may vary depending on the specific laboratory and the desired purity of the final product.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic properties of 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide have been explored in various scientific research studies. Some of the most promising applications of this compound include its potential as an anticancer agent, an antifungal agent, and an anti-inflammatory agent. Additionally, this compound has shown potential as a treatment for certain neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide |
|---|---|
Molekularformel |
C20H19N5O2S |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
4-ethoxy-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C20H19N5O2S/c1-3-27-17-10-8-15(9-11-17)18(26)21-12-14-4-6-16(7-5-14)19-24-25-13(2)22-23-20(25)28-19/h4-11H,3,12H2,1-2H3,(H,21,26) |
InChI-Schlüssel |
QLCOHDVUUVPHJW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B237246.png)



![4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237277.png)
![4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237284.png)
![2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237291.png)
![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237304.png)